molecular formula C11H20N4O B13623008 3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanamide

3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanamide

Cat. No.: B13623008
M. Wt: 224.30 g/mol
InChI Key: JHCMZHGFKAYOMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanamide is a chemical compound intended for research and development use only. This product is not intended for diagnostic or therapeutic uses in humans or animals. Compounds featuring the 3,5-dimethylpyrazole moiety are of significant interest in scientific research. Pyrazole-containing structures are recognized for their utility as hemilabile ligands in catalysis and complex construction . Their special structural properties allow them to fulfill the specific stereochemical requirements of particular metal-binding sites, making them valuable in the design of coordination complexes and in catalytic applications . In solid-state form, analogous propanamide compounds have been shown to form extensive three-dimensional networks stabilized by intermolecular N—H⋯N and N—H⋯O hydrogen bonds, which can be a critical factor in material science and crystallography studies . Researchers exploring structure-activity relationships (SAR) in medicinal chemistry may find the compound's framework valuable, particularly as similar pyrazole-propanamide derivatives are investigated for their potential as modulators of biological targets . This product must be handled by technically qualified personnel. It is not for sale to individuals and is strictly for laboratory use. All batches are supplied with a Certificate of Analysis and are backed by full quality assurance.

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-2-(ethylamino)-2-methylpropanamide

InChI

InChI=1S/C11H20N4O/c1-5-13-11(4,10(12)16)7-15-9(3)6-8(2)14-15/h6,13H,5,7H2,1-4H3,(H2,12,16)

InChI Key

JHCMZHGFKAYOMZ-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)(CN1C(=CC(=N1)C)C)C(=O)N

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

  • The 3,5-dimethyl-1H-pyrazole ring is typically synthesized by condensation of hydrazine hydrate with a suitable 1,3-diketone or β-ketoester precursor.
  • Reaction conditions are controlled at moderate temperatures (60–80°C) in solvents such as ethanol or dimethylformamide (DMF) to optimize yield and purity.
  • This step yields the pyrazole core with methyl groups at positions 3 and 5, which are crucial for the biological activity and chemical stability of the final compound.

Introduction of the Ethylamino Group

  • The ethylamino substituent is introduced via nucleophilic substitution or reductive amination.
  • For example, ethylamine can be reacted with a bromo-substituted pyrazole intermediate or an activated ester derivative.
  • Reaction parameters such as molar ratios (ethylamine to pyrazole intermediate ~1:1.2), temperature, and solvent polarity (e.g., ethanol, DMF) are optimized to minimize side reactions and maximize yield.

Amidation and Propanamide Backbone Assembly

  • The propanamide backbone is constructed through amidation reactions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of bases such as triethylamine.
  • The methyl substitution at the 2-position is introduced either by starting with a methyl-substituted precursor or via alkylation.
  • Purification is typically achieved by recrystallization or chromatographic methods to isolate the desired amide product with high purity.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Solvent Notes
Pyrazole ring formation Hydrazine hydrate + 1,3-diketone 60–80 Ethanol/DMF Controlled heating for ring closure
Ethylamino substitution Ethylamine + bromo/activated ester intermediate Room temp – 60 Ethanol/DMF Molar ratio ~1:1.2, avoid excess amine
Amidation (propanamide formation) EDCI + triethylamine + acid precursor 25–50 DMF/CH2Cl2 Coupling agent facilitates amide bond
  • Monitoring reaction progress by HPLC or LC-MS is recommended to optimize conversion and minimize impurities.

Analytical Characterization

Comparative Synthesis Insights from Structural Analogs

Structural analogs such as 2-(cyclopropylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide demonstrate similar synthetic routes but with variations in amine substituents that influence reaction conditions and stability. These insights can guide optimization of the ethylamino derivative synthesis.

Summary Table of Preparation Steps

Preparation Stage Key Reagents/Intermediates Reaction Type Critical Parameters Expected Outcome
Pyrazole ring synthesis Hydrazine hydrate + diketone Cyclocondensation Temp 60–80°C, ethanol/DMF solvent 3,5-dimethylpyrazole intermediate
Ethylamino substitution Ethylamine + bromo/activated ester Nucleophilic substitution/reductive amination Molar ratio 1:1.2, RT to 60°C Ethylamino-substituted intermediate
Amidation (amide formation) Acid precursor + EDCI + triethylamine Amide bond formation 25–50°C, DMF or dichloromethane Final this compound

Notes on Scale-Up and Industrial Production

  • Continuous flow chemistry and microreactor technologies can enhance heat and mass transfer, improving yields and safety during exothermic steps such as pyrazole ring formation and amidation.
  • In-line analytical techniques (e.g., FTIR, HPLC) enable real-time monitoring and process control.
  • Purification methods such as crystallization and preparative chromatography are essential to achieve pharmaceutical-grade purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. This can be achieved using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield the corresponding alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated its potential use in developing new therapeutic agents for treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanamide (CAS 1251386-83-0)

  • Structural Differences : The chloro substitution at the pyrazole 4-position replaces a hydrogen atom, introducing an electron-withdrawing group.
  • Hypothetical Impact: Binding Affinity: The chloro group may enhance interactions with hydrophobic pockets in target proteins compared to the parent compound’s 3,5-dimethyl groups.
  • Molecular Weight : 244.72 vs. 239.31 (parent compound, estimated).

Celecoxib (SC-58635)

  • Structure : 1,5-Diarylpyrazole with a sulfonamide group.
  • Key Differences : Celecoxib’s sulfonamide group confers COX-2 selectivity, whereas the propanamide group in the parent compound may target different pathways.
  • Activity : Celecoxib inhibits COX-2 (IC₅₀ = 40 nM) with >300-fold selectivity over COX-1 .
  • SAR Insight : Pyrazole substituents critically influence target specificity; bulkier groups (e.g., trifluoromethyl in celecoxib) enhance potency .

GDC-0032 (Taselisib)

  • Structure : Imidazobenzoxazepin with a pyrazole-triazole side chain.
  • Key Differences : GDC-0032’s fused benzoxazepin scaffold and triazole group optimize PI3Kα inhibition (IC₅₀ = 0.29 nM) and reduce clearance .
  • ADME Comparison : GDC-0032’s low intrinsic clearance (CLint = 9.6 μL/min/mg) and high unbound exposure (fu = 7.3%) contrast with the discontinued status of the parent compound, suggesting possible metabolic liabilities in the latter .

Comparative Data Table

Compound Name Molecular Weight Key Substituents Target/Activity Key ADME Property
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanamide ~239 (estimated) 3,5-dimethylpyrazole, propanamide Undisclosed (likely kinase/PDE) Discontinued (poor PK?)
3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanamide 244.72 4-chloro, 3,5-dimethylpyrazole Undisclosed Higher metabolic stability
Celecoxib 381.38 Trifluoromethyl, sulfonamide COX-2 inhibitor (IC₅₀ = 40 nM) t₁/₂ = 11 h in humans
GDC-0032 (Taselisib) 490.55 Benzoxazepin, triazole PI3Kα inhibitor (IC₅₀ = 0.29 nM) fu = 7.3%; CLint = 9.6 μL/min/mg

Research Findings and Implications

  • Pyrazole Substitution Trends : Electron-withdrawing groups (e.g., Cl in CAS 1251386-83-0) may improve target engagement, while bulky substituents (e.g., trifluoromethyl in celecoxib) enhance selectivity .

Biological Activity

The compound 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanamide is a derivative of pyrazole, a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H22N4O
  • Molecular Weight : 238.34 g/mol
  • CAS Number : 1354950-95-0

Synthesis

The synthesis of this compound involves the reaction of 3,5-dimethylpyrazole with ethylamine and a suitable acylating agent. This process can yield various derivatives that may exhibit different biological properties.

Anticancer Properties

One of the notable areas of research surrounding this compound is its potential anticancer activity. Studies have shown that derivatives containing the pyrazole moiety can induce apoptosis in cancer cells. For example, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including glioma and breast cancer cells.

Table 1: Cytotoxic Effects of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
5fC6 (Glioma)5.13Induces apoptosis
5-FUC6 (Glioma)8.34Chemotherapeutic agent
3aMCF7 (Breast)12.45Cell cycle arrest

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Apoptosis Induction : Research indicates that compounds like this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : The compound has been shown to interfere with the cell cycle, particularly in the G0/G1 phase, which may contribute to its anticancer efficacy by preventing cancer cells from proliferating.

Case Studies

Several case studies have documented the biological effects of pyrazole derivatives:

  • A study published in Processes demonstrated that a related pyrazole derivative could inhibit tumor growth in vivo while exhibiting minimal toxicity to normal tissues .
  • Another investigation focused on the effects of pyrazole compounds on specific signaling pathways involved in cancer progression, revealing potential targets for therapeutic intervention .

Safety and Toxicology

While exploring the therapeutic potential of pyrazole derivatives, it is crucial to consider their safety profiles. The compound has been classified under hazardous materials due to its corrosive properties and potential health risks upon exposure . Safety data indicate severe skin burns and eye damage as primary concerns.

Q & A

What are the standard synthesis protocols for 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanamide, and how can reaction efficiency be optimized?

Category : Basic Research
Answer :
Synthesis typically involves multi-step organic reactions, including condensation, alkylation, and amidation. Key steps include:

  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones.
  • Step 2 : Introduction of the ethylamino group via nucleophilic substitution or reductive amination.
  • Step 3 : Amidation to finalize the propanamide backbone.
    Optimization can be achieved using Design of Experiments (DoE) to evaluate variables (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions . Computational tools like quantum chemical calculations can predict reaction pathways and transition states to refine synthetic routes .

Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Category : Basic Research
Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry (e.g., δ 1.38 ppm for methyl groups adjacent to ethylamino) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., ESIMS m/z 392.2 for related analogs) .
  • HPLC with UV/Vis detection : Assesses purity (>98% achievable via gradient elution) .
  • X-ray crystallography : Resolves 3D conformation for target validation in crystallized forms .

How can researchers design interaction studies to evaluate biological target binding?

Category : Basic Research
Answer :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KdK_d, konk_{on}/koffk_{off}) with immobilized receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Molecular Docking Simulations : Predict binding modes using software like AutoDock or Schrödinger, validated by mutagenesis studies .

What structural analogs of this compound have been studied, and how do their substituents influence bioactivity?

Category : Basic Research
Answer :

CompoundSubstituent ModificationsBioactivity
4-Amino-5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneThione group at position 3Enhanced metal-binding capacity for enzyme inhibition
4-{[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acidBenzoic acid moietyAnti-inflammatory activity via COX-2 interaction
Ethyl 3-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoateEthyl ester substitutionImproved metabolic stability in pharmacokinetic assays

How can computational methods accelerate reaction optimization for novel derivatives?

Category : Advanced Research
Answer :

  • Reaction Path Search Algorithms : Tools like GRRM or AFIR predict intermediates and transition states using quantum mechanics/molecular mechanics (QM/MM) .
  • Machine Learning (ML) : Trained on reaction databases to recommend solvent/catalyst combinations for yield improvement .
  • Feedback Loop Systems : Integrate experimental data (e.g., failed reactions) into computational models to refine predictions iteratively .

What methodologies resolve contradictions in bioactivity data across studies?

Category : Advanced Research
Answer :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC50_{50} values) using statistical tools like R or Python to identify outliers .
  • Orthogonal Assays : Validate conflicting results with alternative methods (e.g., SPR vs. ITC for binding affinity) .
  • Cohort Stratification : Segment data by experimental conditions (e.g., cell line variability, assay pH) to isolate confounding factors .

What in vitro/in vivo models are appropriate for studying its pharmacodynamics?

Category : Advanced Research
Answer :

  • In Vitro :
    • Enzyme Inhibition Assays : Use purified targets (e.g., kinases) with fluorogenic substrates.
    • Cell-Based Reporter Systems : CRISPR-edited cell lines with luciferase-tagged pathways .
  • In Vivo :
    • Rodent Models : Evaluate bioavailability and toxicity via LC-MS/MS plasma profiling .
    • Zebrafish Embryos : High-throughput screening for developmental toxicity .

How can structure-activity relationship (SAR) studies guide rational design of derivatives?

Category : Advanced Research
Answer :

  • Substituent Scanning : Synthesize analogs with systematic substitutions (e.g., halogens, alkyl chains) and correlate with bioactivity .
  • Free-Wilson Analysis : Quantify contributions of individual substituents to activity using regression models .
  • 3D-QSAR : CoMFA or CoMSIA maps electrostatic/hydrophobic fields to optimize steric fit .

What experimental strategies identify degradation pathways under physiological conditions?

Category : Advanced Research
Answer :

  • Forced Degradation Studies : Expose the compound to heat, light, or hydrolytic conditions (pH 1–13), followed by LC-MS to detect breakdown products .
  • Stable Isotope Labeling : Track 13^{13}C/15^{15}N atoms in metabolites via NMR or MS .
  • Radical Scavenger Assays : Identify oxidative degradation mechanisms using ROS inhibitors .

How can process parameters be optimized for reproducible, large-scale synthesis?

Category : Advanced Research
Answer :

  • Flow Chemistry : Enhances heat/mass transfer for exothermic reactions (e.g., amidation) .
  • Quality by Design (QbD) : Define a design space for critical parameters (e.g., mixing time, particle size) using multivariate analysis .
  • In-line PAT (Process Analytical Technology) : Monitor reactions in real time via FTIR or Raman spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.